Enzyme Inhibitory Potency in a 21-Compound Series
NDM-1 inhibitor-7 (Compound A8) exhibits an IC50 of 10.284 μM against NDM-1 [1]. In the same 21-compound methyldithiocarbazate series, the most potent analog A4 achieved an IC50 of 1.26 ± 0.37 μM, while the least potent analog A7 exhibited an IC50 of 26.82 ± 2.13 μM [2][3]. This places NDM-1 inhibitor-7 within the intermediate potency tier of the series but with distinct pharmacological differentiation from the lead compound Zndm19.
| Evidence Dimension | NDM-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10.284 μM |
| Comparator Or Baseline | Compound A4: 1.26 ± 0.37 μM; Compound A9: 3.63 ± 0.76 μM; Compound A12: 7.81 ± 0.58 μM; Compound A13: 7.29 ± 0.39 μM; Compound A7: 26.82 ± 2.13 μM; 11-a38: 8.80 ± 0.77 μM |
| Quantified Difference | A8 is 8.2-fold less potent than A4; 2.6-fold more potent than A7 |
| Conditions | NDM-1 enzyme inhibition assay; chromacef substrate at 3×KM; values expressed as mean ± SD from triplicates of at least three independent assays |
Why This Matters
Understanding the relative potency positioning of NDM-1 inhibitor-7 within its chemical series enables researchers to select the appropriate tool compound for dose-response studies or structure-activity relationship (SAR) investigations, with the awareness that more potent analogs (A4, A9, A12) exist within the same series for studies requiring maximum enzyme inhibition.
- [1] Wang N, et al. Novel methyldithiocarbazate derivatives as NDM-1 inhibitors to combat multidrug-resistant bacterial infection with β-lactams. Bioorg Chem. 2025 Jan;154:108104. View Source
- [2] PMC. Measured IC50 values of compounds A4, A7, A9, A12 and A13. Table 3. PMC11107446. 2024. View Source
- [3] Wang N, et al. Bioorg Chem. 2025;154:108104 (full data from 21-compound series). View Source
